3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, commonly known as JNJ-5207852, is a small molecule antagonist of the histamine H3 receptor. It was first synthesized in 2004 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
JNJ-5207852 acts as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. By blocking the activity of the histamine H3 receptor, JNJ-5207852 increases the release of several neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, such as cognition, appetite, and wakefulness.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have several biochemical and physiological effects in various animal models and humans. These effects include increased dopamine and norepinephrine release in the brain, reduced food intake and body weight, improved cognitive function and memory, increased wakefulness and reduced sleepiness, and reduced anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-5207852 has several advantages for lab experiments, such as its high potency and selectivity for the histamine H3 receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, JNJ-5207852 also has some limitations, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.
Direcciones Futuras
JNJ-5207852 has several potential future directions for research and development. These include further studies on its therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders, as well as its potential use as a tool compound for studying the histamine H3 receptor and its downstream signaling pathways. Additionally, JNJ-5207852 could be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its clinical utility.
Métodos De Síntesis
The synthesis of JNJ-5207852 involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-pyrrolidinyl)aniline to form the intermediate 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
JNJ-5207852 has been studied for its potential therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders. In Alzheimer's disease, JNJ-5207852 has been shown to improve cognitive function and memory in animal models. In obesity, JNJ-5207852 has been shown to reduce food intake and body weight in animal models. In sleep disorders, JNJ-5207852 has been shown to increase wakefulness and reduce sleepiness in humans.
Propiedades
Fórmula molecular |
C17H16Cl2N2O |
---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-12(10-16(15)19)17(22)20-13-4-3-5-14(11-13)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) |
Clave InChI |
XYPJTPPGBNLKNB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.